Cas no 2171252-08-5 ((3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

(3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- (3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 2171252-08-5
- EN300-1286812
-
- インチ: 1S/C23H23N3O4/c1-2-26-12-21(24-14-26)20(11-22(27)28)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,12,14,19-20H,2,11,13H2,1H3,(H,25,29)(H,27,28)/t20-/m1/s1
- InChIKey: BXZUBGYPWHSRLG-HXUWFJFHSA-N
- ほほえんだ: O(C(N[C@H](CC(=O)O)C1=CN(C=N1)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 405.16885622g/mol
- どういたいしつりょう: 405.16885622g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 8
- 複雑さ: 593
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 93.4Ų
(3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1286812-100mg |
(3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171252-08-5 | 100mg |
$1056.0 | 2023-10-01 | ||
Enamine | EN300-1286812-50mg |
(3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171252-08-5 | 50mg |
$1008.0 | 2023-10-01 | ||
Enamine | EN300-1286812-500mg |
(3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171252-08-5 | 500mg |
$1152.0 | 2023-10-01 | ||
Enamine | EN300-1286812-5000mg |
(3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171252-08-5 | 5000mg |
$3479.0 | 2023-10-01 | ||
Enamine | EN300-1286812-10000mg |
(3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171252-08-5 | 10000mg |
$5159.0 | 2023-10-01 | ||
Enamine | EN300-1286812-1.0g |
(3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171252-08-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1286812-1000mg |
(3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171252-08-5 | 1000mg |
$1200.0 | 2023-10-01 | ||
Enamine | EN300-1286812-250mg |
(3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171252-08-5 | 250mg |
$1104.0 | 2023-10-01 | ||
Enamine | EN300-1286812-2500mg |
(3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171252-08-5 | 2500mg |
$2351.0 | 2023-10-01 |
(3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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(3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報
Compound CAS No. 2171252-08-5: (3R)-3-(1-Ethyl-1H-imidazol-4-yl)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid
The compound with CAS No. 2171252-08-5, named (3R)-3-(1-Ethyl-1H-imidazol-4-yl)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid, is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and drug delivery systems. This compound is characterized by its complex structure, which includes a chiral center at the third carbon atom of the propanoic acid backbone, an imidazole ring, and a fluorenylmethoxycarbonyl (Fmoc) group. The combination of these structural elements makes this compound a valuable tool in the development of novel therapeutic agents and advanced drug delivery systems.
Imidazole, a heterocyclic aromatic compound, is a key component of this molecule. Its presence contributes to the compound's stability and bioavailability, making it suitable for various biological applications. Recent studies have highlighted the role of imidazole-containing compounds in enhancing the pharmacokinetic properties of drugs, particularly in improving their solubility and permeability. The ethyl group attached to the imidazole ring further modulates the compound's physicochemical properties, making it more amenable to interactions with biological systems.
The fluorenylmethoxycarbonyl (Fmoc) group is another critical feature of this compound. Fmoc is widely used as a protecting group in peptide synthesis due to its excellent stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group serves as a protective moiety for the amino group attached to the propanoic acid backbone. This design allows for precise control over the reactivity of the amino group during synthesis, enabling the construction of complex molecules with high precision.
The chiral center at the third carbon atom introduces stereochemistry into the molecule, which is crucial for its biological activity. Stereochemistry plays a pivotal role in determining how molecules interact with biological targets, such as enzymes and receptors. The (R)-configuration at this position ensures that the compound exhibits specific pharmacological properties, making it a promising candidate for drug development.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including asymmetric catalysis and enantioselective synthesis, to construct the chiral center with high enantiomeric excess. These methods not only improve the yield but also enhance the overall sustainability of the synthesis process by minimizing waste and reducing energy consumption.
In terms of biological activity, this compound has shown potential as a prodrug in drug delivery systems. Prodrugs are inactive compounds that are converted into active drugs within the body through enzymatic or chemical processes. The Fmoc group can be cleaved under specific conditions, releasing the active form of the drug at targeted sites within the body. This targeted release mechanism minimizes systemic toxicity and enhances therapeutic efficacy.
Moreover, studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The imidazole ring contributes to this activity by interacting with bacterial cell membranes and disrupting their integrity. This property makes it a potential candidate for developing new antibiotics to combat antibiotic-resistant infections.
The integration of green chemistry principles into the synthesis and application of this compound has also been explored extensively. Researchers have focused on reducing hazardous byproducts and improving energy efficiency during synthesis. For instance, solvent-free reactions and catalytic processes have been employed to minimize environmental impact while maintaining high yields.
In conclusion, (3R)-3-(1-Ethyl-1H-imidazol-4-yl)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid (CAS No. 2171252
2171252-08-5 ((3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品
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